4-Phosphonomethyl-L-phenylalanine
Overview
Description
4-Phosphonomethyl-L-phenylalanine is a compound with the molecular formula C10H14NO5P It is a derivative of phenylalanine, an essential amino acid, and contains a phosphonomethyl group attached to the phenyl ring
Mechanism of Action
- Role : It acts as an inhibitor of these enzymes, displaying interesting and useful physiological activities with potential applications in medicine and agriculture .
- Resulting Changes : By inhibiting these enzymes, it affects various cellular processes, potentially leading to therapeutic effects .
- Downstream Effects : These pathways may influence cellular growth, differentiation, and response to external stimuli .
- Impact on Bioavailability : Factors like solubility, stability, and tissue distribution influence its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonomethyl-L-phenylalanine typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with a phosphonomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phosphonomethyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonomethyl group.
Reduction: Reduction reactions can convert the phosphonomethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
4-Phosphonomethyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the inhibition of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-Phosphonomethyl-D-phenylalanine: An enantiomer of 4-Phosphonomethyl-L-phenylalanine with similar chemical properties but different biological activity.
Phosphonopeptides: Compounds containing phosphonic acid groups that mimic peptides and have applications in enzyme inhibition and drug development.
Uniqueness: this compound is unique due to its specific configuration and the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLLHDEEMZENJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931448 | |
Record name | 4-(Phosphonomethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142434-81-9 | |
Record name | 4-Phosphonomethylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Phosphonomethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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